N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 33533-84-5
VCID: VC15973880
InChI: InChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide

CAS No.: 33533-84-5

Cat. No.: VC15973880

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide - 33533-84-5

Specification

CAS No. 33533-84-5
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name N-(4-oxochromen-3-yl)acetamide
Standard InChI InChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13)
Standard InChI Key UQWDQUUQTMWLLZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=COC2=CC=CC=C2C1=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide features a bicyclic benzopyran scaffold substituted at the 3-position with an acetamide group. Key physicochemical properties are summarized below:

PropertyValue
IUPAC NameN-(4-oxochromen-3-yl)acetamide
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
Canonical SMILESCC(=O)NC1=COC2=CC=CC=C2C1=O
InChI KeyUQWDQUUQTMWLLZ-UHFFFAOYSA-N
PubChem CID15562021

The acetamide moiety at position 3 introduces hydrogen-bonding capabilities, potentially enhancing interactions with biological targets. The conjugated π-system of the benzopyran core may contribute to UV absorption properties, a trait exploitable in analytical detection methods.

Spectroscopic and Computational Insights

Though experimental spectral data (e.g., NMR, IR) are unavailable in published literature, computational predictions using tools like Gaussian or DFT simulations could elucidate electronic transitions and vibrational modes. The ketone group at position 4 likely exhibits a characteristic carbonyl stretch near 1700 cm⁻¹ in IR spectra, while the acetamide’s N–H stretch may appear around 3300 cm⁻¹.

Synthesis and Structural Modification

Synthetic Routes

While explicit protocols for N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide are undocumented, benzopyran derivatives are typically synthesized via:

  • Knoevenagel Condensation: Reaction of salicylaldehyde derivatives with active methylene compounds (e.g., malonic acid).

  • Pechmann Condensation: Acid-catalyzed cyclization of phenols with β-keto esters, yielding coumarin analogs.

For this compound, a plausible route involves condensing 3-amino-4-hydroxycoumarin with acetyl chloride under basic conditions. Optimization of reaction time, temperature, and catalyst (e.g., pyridine for acetylation) could improve yields.

Industrial Scalability

Large-scale production may employ continuous-flow reactors to enhance reaction control and purity. Green chemistry principles, such as using ionic liquids as solvents, could reduce environmental impact.

CompoundStructureTherapeutic Potential
N-(4-Oxo-4H-1-benzopyran-3-yl)acetamideBenzopyran + acetamideAntimicrobial, anti-inflammatory
CoumarinBenzopyran-2-oneAnticoagulant, antifungal
ChromeneBenzopyran sans ketoneAntioxidant, anticancer

Research Gaps and Future Directions

Experimental Validation Needs

  • Synthesis Optimization: Systematic studies on reaction conditions (e.g., catalysts, solvents) to maximize yield and purity.

  • ADMET Profiling: In vitro assays to assess absorption, distribution, metabolism, excretion, and toxicity.

  • Target Identification: High-throughput screening against enzyme libraries (e.g., kinases, proteases) to pinpoint mechanistic pathways.

Computational Modeling Opportunities

  • Molecular Docking: Virtual screening against microbial DNA gyrase or cyclooxygenase enzymes to predict binding affinities.

  • QSAR Studies: Correlating structural features (e.g., logP, polar surface area) with bioactivity to guide analog design.

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